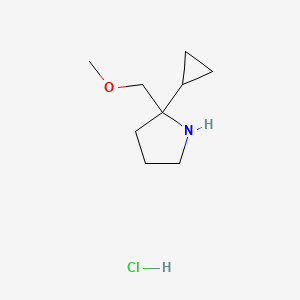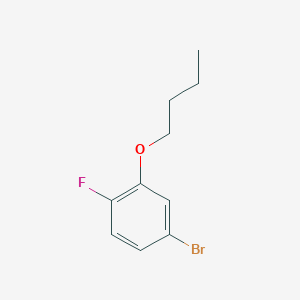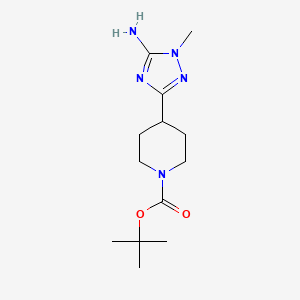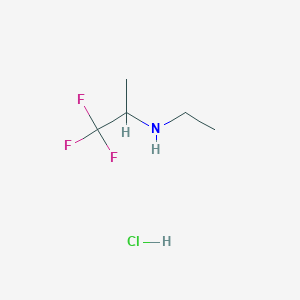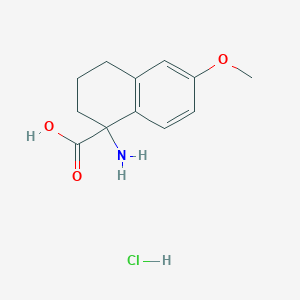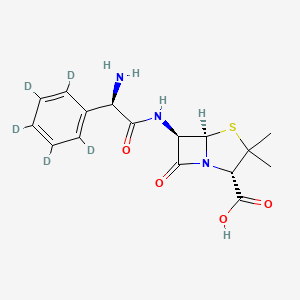
氨苄西林-d5
描述
氨苄青霉素-d5 是氨苄青霉素的氘代形式,氨苄青霉素是一种广谱β-内酰胺类抗生素。氨苄青霉素-d5 中的氘标记使其特别适用于质谱法中作为内标来定量氨苄青霉素。 该化合物保留了氨苄青霉素的抗菌特性,使其对多种革兰氏阳性和革兰氏阴性细菌有效 .
科学研究应用
氨苄青霉素-d5 由于其氘标记在科学研究中得到了广泛应用,这提供了几个优势:
化学: 用作质谱法中的内标,用于准确定量氨苄青霉素。
生物学: 用于细菌耐药性和抗生素疗效研究。
医学: 用于药代动力学研究,以跟踪氨苄青霉素在体内的分布和代谢。
作用机制
氨苄青霉素-d5 通过抑制细菌细胞壁的合成来发挥其抗菌作用。它与位于细菌细胞壁内的特定青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联。这会导致细胞壁减弱,并最终导致细菌裂解。 氘标记不会改变氨苄青霉素的作用机制 .
类似化合物:
氨苄青霉素: 氨苄青霉素-d5 的非氘代形式,被广泛用作抗生素。
阿莫西林: 另一种β-内酰胺类抗生素,具有类似的结构和作用机制。
青霉素 G: 天然青霉素,与氨苄青霉素相比,其活性范围更窄
氨苄青霉素-d5 的独特性: 氨苄青霉素-d5 的主要独特性在于其氘标记,这增强了其作为分析技术中内标的效用。 这种标记允许更准确地定量和分析各种样品中的氨苄青霉素,使其在研究和工业应用中变得非常宝贵 .
生化分析
Biochemical Properties
Ampicillin-d5 plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these PBPs, ampicillin-d5 inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .
Cellular Effects
Ampicillin-d5 affects various types of cells, primarily targeting bacterial cells. It disrupts cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can influence cell signaling pathways by inhibiting the synthesis of peptidoglycan, which is crucial for maintaining cell shape and integrity. Additionally, ampicillin-d5 can affect gene expression related to cell wall synthesis and repair mechanisms .
Molecular Mechanism
The molecular mechanism of action of ampicillin-d5 involves the inhibition of PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these enzymes, ampicillin-d5 prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and leading to cell lysis. This binding interaction is highly specific, allowing ampicillin-d5 to effectively target and inhibit bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ampicillin-d5 can change over time. The stability of ampicillin-d5 is generally high, with a shelf life of several years when stored properly. Degradation can occur under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of ampicillin-d5 vary with different dosages in animal models. At therapeutic doses, ampicillin-d5 effectively inhibits bacterial growth and reduces infection symptoms. At higher doses, toxic effects can occur, including nephrotoxicity and alterations in normal gut flora. Threshold effects are observed, where a minimum effective dose is required to achieve antibacterial activity without causing adverse effects .
Metabolic Pathways
Ampicillin-d5 is involved in metabolic pathways related to its degradation and excretion. It is primarily metabolized in the liver and excreted via the kidneys. Enzymes such as beta-lactamases can hydrolyze ampicillin-d5, rendering it inactive. The presence of these enzymes can affect the metabolic flux and levels of active ampicillin-d5 in the body .
Transport and Distribution
Within cells and tissues, ampicillin-d5 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters. Binding proteins in the blood can also influence its distribution and localization. The compound tends to accumulate in areas of infection, where it exerts its antibacterial effects .
Subcellular Localization
Ampicillin-d5 is primarily localized in the bacterial cell wall, where it exerts its inhibitory effects on PBPs. Targeting signals and post-translational modifications direct ampicillin-d5 to specific compartments within bacterial cells. This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits cell wall synthesis .
准备方法
合成路线和反应条件: 氨苄青霉素-d5 的合成涉及将氘原子掺入氨苄青霉素分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂。 一种常见的方法是在氘气存在下催化氢化氨苄青霉素,这将氢原子替换为氘 .
工业生产方法: 氨苄青霉素-d5 的工业生产通常涉及使用氘代试剂和催化剂进行大规模合成。该工艺经过优化,以确保最终产品的高产率和纯度。 生产在受控条件下进行,以保持氘标记的完整性 .
化学反应分析
反应类型: 氨苄青霉素-d5 经历与氨苄青霉素相似的化学反应,包括:
氧化: 氨苄青霉素-d5 可以被氧化形成各种氧化产物。
还原: 还原反应可以将氨苄青霉素-d5 转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 取代反应通常涉及酰氯或酸酐等试剂.
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能导致形成氨苄青霉素亚砜,而还原可能产生氨苄青霉素醇 .
相似化合物的比较
Ampicillin: The non-deuterated form of ampicillin-d5, widely used as an antibiotic.
Amoxicillin: Another beta-lactam antibiotic with a similar structure and mechanism of action.
Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin
Uniqueness of Ampicillin-d5: The primary uniqueness of ampicillin-d5 lies in its deuterium labeling, which enhances its utility as an internal standard in analytical techniques. This labeling allows for more accurate quantification and analysis of ampicillin in various samples, making it invaluable in research and industrial applications .
属性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-IEEUEUFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101326 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426173-65-0 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


